Differentiation by Predicted pKa: Ortho-Substituted 3-Pyridinyl Isomer vs. 2-Pyridinyl Regioisomer
The predicted acid dissociation constant (pKa) for 2-(5-Bromo-3-pyridinyl)-benzonitrile is 1.73±0.22 . In contrast, the closely related 2-(5-Bromo-2-pyridinyl)-benzonitrile regioisomer has a predicted pKa of 1.19±0.22 . This represents a significant difference in the predicted acidity of the pyridine nitrogen.
| Evidence Dimension | Acid Dissociation Constant (pKa, predicted) |
|---|---|
| Target Compound Data | 1.73±0.22 |
| Comparator Or Baseline | 2-(5-Bromo-2-pyridinyl)-benzonitrile: 1.19±0.22 |
| Quantified Difference | ΔpKa ≈ 0.54 |
| Conditions | Predicted values from ChemicalBook database; no experimental conditions specified. |
Why This Matters
A higher pKa indicates a less acidic pyridine nitrogen, which can influence the molecule's protonation state at physiological pH, impacting its solubility, membrane permeability, and potential for forming key hydrogen-bonding interactions with biological targets.
